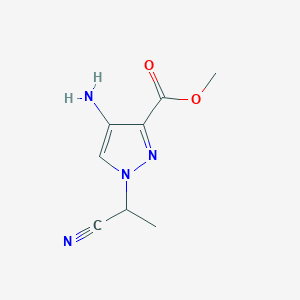
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the synthesis of complex molecules and in the study of biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt typically involves the use of specific reagents and controlled reaction conditions. One common method includes the reaction of (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid with trifluoroacetic acid under anhydrous conditions. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and precise control of reaction parameters are crucial in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2S,4R)-4-oxopiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt, while reduction of the carboxylic acid group can produce (2S,4R)-4-Hydroxypiperidine-2-methanol2,2,2-trifluoroaceticacidsalt .
Aplicaciones Científicas De Investigación
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. It can also bind to enzymes and receptors, modulating their activity and affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid Hydrochloride
Uniqueness
What sets (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt apart from similar compounds is its trifluoroacetic acid moiety. This functional group imparts unique chemical properties, such as increased acidity and enhanced reactivity, making the compound particularly useful in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C8H12F3NO5 |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7)/t4-,5+;/m1./s1 |
Clave InChI |
TWRZEPFMUZJIIS-JBUOLDKXSA-N |
SMILES isomérico |
C1CN[C@@H](C[C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)







![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)

![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)

